

# Spectroscopic Analysis of 2-Methylthiophenothiazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylthiophenothiazine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Methylthiophenothiazine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical workflow diagrams.

## Core Spectroscopic Data

The following sections summarize the anticipated and observed spectroscopic data for **2-Methylthiophenothiazine**.

### Mass Spectrometry (MS)

Mass spectrometry of **2-Methylthiophenothiazine** confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization. The molecular formula of **2-Methylthiophenothiazine** is  $C_{13}H_{11}NS_2$  with a molecular weight of approximately 245.4 g/mol [1].

Table 1: Mass Spectrometry Data for **2-Methylthiophenothiazine**

m/z	Relative Intensity	Proposed Fragment
245	High	[M] <sup>+</sup> (Molecular Ion)
230	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
198	Moderate	[M - SCH <sub>3</sub> ] <sup>+</sup>

Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem[1].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **2-Methylthiophenothiazine** are not readily available in the public domain, expected chemical shifts for both <sup>1</sup>H and <sup>13</sup>C NMR can be predicted based on the analysis of structurally similar phenothiazine derivatives[2]. The numbering of the phenothiazine ring system is crucial for the assignment of signals.

Expected <sup>1</sup>H NMR Data (Predicted)

Proton	Chemical Shift (ppm)	Multiplicity	Integration
N-H	8.0 - 9.0	br s	1H
Aromatic Protons	6.8 - 7.5	m	7H
S-CH <sub>3</sub>	2.4 - 2.5	s	3H

Expected <sup>13</sup>C NMR Data (Predicted)

Carbon	Chemical Shift (ppm)
Aromatic C-S	140 - 150
Aromatic C-N	140 - 150
Substituted Aromatic C	120 - 140
Unsubstituted Aromatic C-H	115 - 130
S-CH <sub>3</sub>	15 - 20

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylthiophenothiazine** is expected to show characteristic absorption bands corresponding to its functional groups. The presence of the N-H bond, aromatic C-H bonds, and C-S bonds will be prominent.

Table 2: Predicted Infrared (IR) Absorption Bands for **2-Methylthiophenothiazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Medium, Sharp	N-H Stretch
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 2960	Weak	Aliphatic C-H Stretch (S-CH <sub>3</sub> )
1560 - 1600	Medium-Strong	Aromatic C=C Bending
1450 - 1500	Medium-Strong	Aromatic C=C Bending
~1250	Medium	C-N Stretch
650 - 800	Strong	C-S Stretch and Aromatic C-H Bending

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Methylthiophenothiazine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methylthiophenothiazine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.

- Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
  - Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **2-Methylthiophenothiazine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.

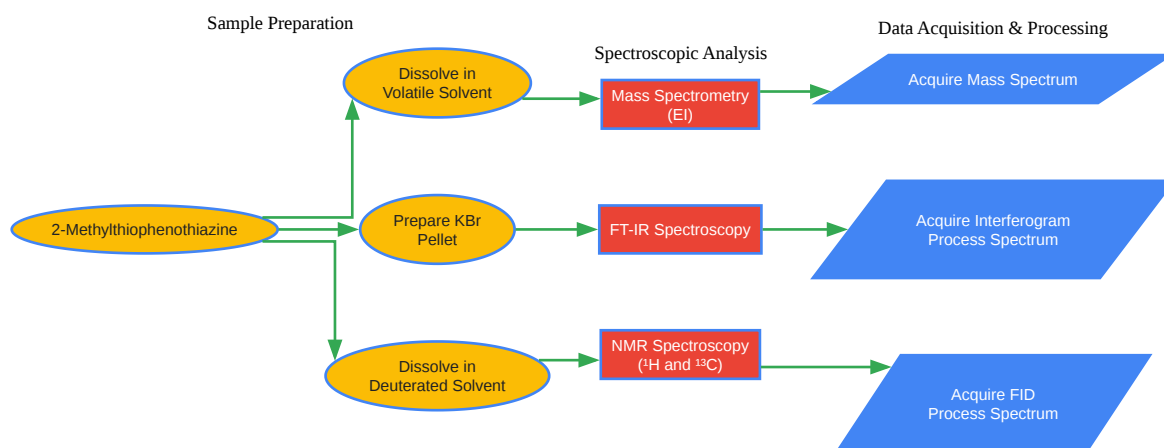
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Methylthiophenothiazine** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of approximately 50-500 amu.
  - The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

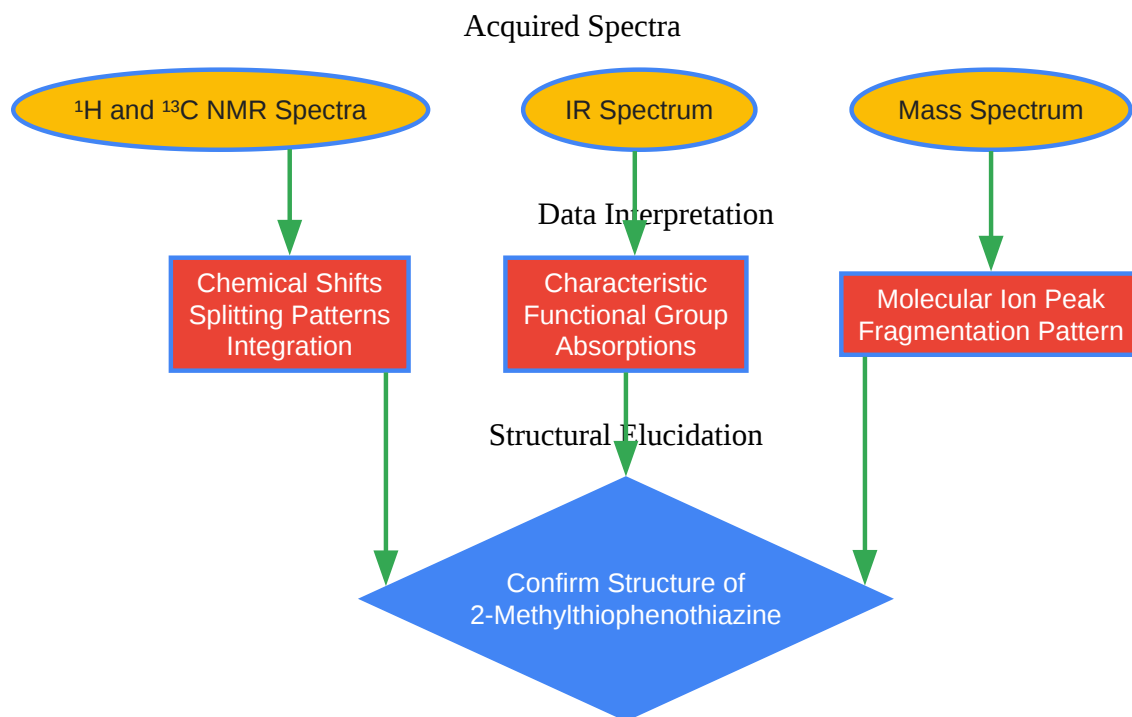
## Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: Experimental workflow for the spectroscopic analysis of **2-Methylthiophenothiazine**.



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Caption: Logical workflow for the analysis and interpretation of spectroscopic data.

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## References

- 1. 10H-Phenothiazine, 2-(methylthio)- | C<sub>13</sub>H<sub>11</sub>NS<sub>2</sub> | CID 82096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]

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